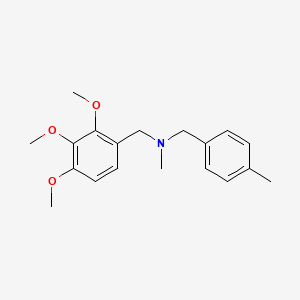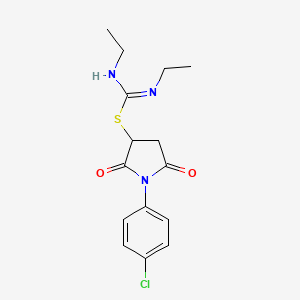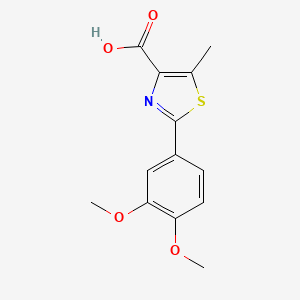![molecular formula C15H18N2O5S2 B5010116 N-{4-[(ethylamino)sulfonyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B5010116.png)
N-{4-[(ethylamino)sulfonyl]phenyl}-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of N-{4-[(ethylamino)sulfonyl]phenyl}-4-methoxybenzenesulfonamide and related compounds involves several steps, including the condensation reactions, sulfonation, and alkylation processes. These methods aim to introduce the sulfonamide group into the aromatic ring, which is crucial for the compound's activity and properties. The synthesis routes typically start from primary amines and involve the use of sulfonyl chlorides or direct sulfonation methods to introduce the sulfonamide functionality.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a sulfonamide group attached to an aromatic ring, which significantly influences its chemical behavior and interactions. Structural analysis, often conducted using spectroscopic methods such as FT-IR, NMR, and X-ray crystallography, reveals details about the compound's conformation, bonding, and the orientation of functional groups. These analyses help in understanding how the structure affects its reactivity and potential applications.
Chemical Reactions and Properties
Sulfonamides, including this compound, undergo various chemical reactions, such as hydrolysis, condensation, and nucleophilic substitution, depending on the conditions and reagents used. These reactions can modify the compound's structure and properties, making it suitable for specific applications. The chemical stability, reactivity, and the ability to form hydrogen bonds with other molecules are key characteristics that are influenced by the sulfonamide group.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are essential for its processing and application in various fields. These properties are determined by the compound's molecular structure, particularly the functional groups and their arrangement. Studies on crystallinity and solubility help in understanding the compound's behavior in different environments and its compatibility with other substances.
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, and reactivity towards other chemical reagents, are critical for its applications in chemical synthesis and pharmaceuticals. The presence of the sulfonamide group affects the compound's electron distribution and reactivity patterns, making it a versatile intermediate in organic synthesis. Investigations into its reactivity with acids, bases, and other nucleophiles provide insights into its potential uses and mechanisms of action.
References
- Owa, T., Yokoi, A., Yamazaki, K., Yoshimatsu, K., Yamori, T., & Nagasu, T. (2002). Array-based structure and gene expression relationship study of antitumor sulfonamides including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide. Journal of Medicinal Chemistry, 45(22), 4913-4922. Consensus.
- Kurosawa, W., Kan, T., & Fukuyama, T. (2003). Preparation of Secondary Amines From Primary Amines Via 2‐Nitrobenzenesulfonamides: N‐(4‐Methoxybenzyl)‐3‐Phenylpropylamine. Organic Syntheses, 79, 186. Consensus.
Eigenschaften
IUPAC Name |
N-ethyl-4-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S2/c1-3-16-23(18,19)14-8-4-12(5-9-14)17-24(20,21)15-10-6-13(22-2)7-11-15/h4-11,16-17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEYBLGUHRXTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![bis(2-methoxyethyl) 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5010042.png)


![4,4'-[methylenebis(4,1-phenylenethio)]diphthalonitrile](/img/structure/B5010069.png)
![N-[4-(aminosulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5010079.png)
![2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5010086.png)
![(2-allyl-6-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5010095.png)

![1-(3-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B5010111.png)
![N-[(2-bromophenyl)(phenyl)methyl]urea](/img/structure/B5010115.png)
![1-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5010121.png)
![N-[4-methoxy-3-(methoxymethyl)benzyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B5010128.png)
![ethyl 2-({[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B5010131.png)